molecular formula C20H18N4O4S2 B2965427 N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide CAS No. 477860-43-8

N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide

Cat. No.: B2965427
CAS No.: 477860-43-8
M. Wt: 442.51
InChI Key: BMGPSCVGHDTSAW-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-b]indole core substituted with a methyl group at position 8, a hydrazine-linked carbonyl group at position 2, and a sulfonamide-acetamide moiety at the para position of the phenyl ring. Its synthesis likely involves condensation of thiocarbohydrazide derivatives with ketones under green conditions, as described in analogous spiro-N-(4-sulfamoylphenyl)-2-carboxamide syntheses . Key spectral characteristics include:

  • IR: NH/NH₂ stretches (3370–3180 cm⁻¹), aromatic C–H (3070–3036 cm⁻¹), and C=O stretches (~1700 cm⁻¹).
  • ¹H-NMR: Aromatic protons (δ 8.30–7.20 ppm), NH-thiadiazole (δ 10.50–9.90 ppm), and aliphatic CH₂ groups (δ 2.90–1.10 ppm).
  • ¹³C-NMR: Spiro carbon signals at δ 80.90–79.20 ppm .

Properties

IUPAC Name

N-[4-[[(4-methylthieno[2,3-b]indole-2-carbonyl)amino]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-12(25)21-13-7-9-14(10-8-13)30(27,28)23-22-19(26)18-11-16-15-5-3-4-6-17(15)24(2)20(16)29-18/h3-11,23H,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGPSCVGHDTSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide, also known by its CAS number 477860-43-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18N4O4S2
  • Molecular Weight : 442.51 g/mol
  • IUPAC Name : N-[4-[[(4-methylthieno[2,3-b]indole-2-carbonyl)amino]sulfamoyl]phenyl]acetamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thieno[2,3-b]indoles. A study on similar indole-bearing compounds showed significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives exhibited potent activity against these microorganisms, suggesting that this compound may share similar properties due to its structural analogies with effective antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
Compound 5cStaphylococcus aureus15
Compound 5hCandida albicans10
N-[4-(...)]E. coliTBD

The mechanism of action for compounds like this compound typically involves interference with bacterial cell wall synthesis or inhibition of vital metabolic pathways. Molecular docking studies have suggested potential binding sites on target proteins that are crucial for microbial survival .

Case Studies and Research Findings

  • Synthesis and Characterization :
    A detailed synthesis protocol was established for derivatives of thieno[2,3-b]indoles, including N-[4-(...)] compounds. The synthesized compounds were characterized using spectroscopic methods, confirming their structures and purity .
  • Anticonvulsant Activity :
    Similar compounds have been evaluated for anticonvulsant activity in animal models. The results indicated that modifications in the thieno[2,3-b]indole structure could enhance the anticonvulsant properties, suggesting a broader therapeutic potential for derivatives like N-[4-(...)] .
  • Safety and Toxicology :
    Preliminary toxicological assessments have been conducted to evaluate the safety profile of these compounds. While some derivatives showed promise in therapeutic applications, further studies are necessary to establish their safety in clinical settings .

Scientific Research Applications

N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide is a chemical compound with potential applications in scientific research.

General Information

  • CAS Number: 477860-43-8
  • Molecular Formula: C20H18N4O4S2
  • Molecular Weight: 442.51
  • IUPAC Name: N-[4-[[(4-methylthieno[2,3-b]indole-2-carbonyl)amino]sulfamoyl]phenyl]acetamide

Potential Applications
While specific applications and case studies for this compound are not detailed in the provided search results, the broader chemical context can suggest potential research avenues:

  • Thieno[2,3-b]indole Derivatives: Related compounds, such as 4-fluoro-N'-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}benzohydrazide, are available for research purposes .
  • Carbamates and Acetamides: Research on aminoindan-5yl-ethyl methyl carbamate derivatives has explored their potential in reducing β-amyloid content . Additionally, 3-methyl- and 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have been investigated as potential anticonvulsant agents .
  • Sulfonohydrazides: 4-METHOXY-N'-[(8-METHYL-8H-THIENO[2,3-B]INDOL-2-YL)CARBONYL]BENZENESULFONOHYDRAZIDE is a related compound with CAS No. 477860-42-7 .
  • Scientific Research: this compound is intended for research purposes, specifically, and is not designed for human therapeutic or veterinary applications.

Safety and Hazards

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Acetamide Moieties

N-(4-Sulfamoylphenyl)-2-thioxoacetamide Derivatives ()
  • Example Compounds : Spiro-N-(4-sulfamoylphenyl)-2-carboxamides 2–12.
  • Key Differences: Lack the thienoindole system; instead, they incorporate cycloalkane or acyclic ketones (e.g., cyclohexanone, isatin). Exhibit spirocyclic architectures, confirmed by DEPT-135 NMR (δ 24–42 ppm for cycloalkane CH₂ groups) .
  • Spectral Comparison :
    • Shared IR bands for NH (3370–3180 cm⁻¹) and C=O (1690–1710 cm⁻¹).
    • Distinctive ¹³C-NMR spiro carbon signals absent in the target compound.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Structure : Features a nitro-substituted phenyl ring and methylsulfonyl group.
  • Key Differences: No hydrazine or heterocyclic core (e.g., thienoindole). Exhibits intermolecular hydrogen bonding (C–H⋯O) and planar nitro group distortion .

Heterocyclic Acetamide Derivatives

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8e, 8f, 8g) ()
  • Example : 8e (C₂₀H₁₈N₄O₂S, MW = 378 g/mol, m.p. = 155°C).
  • Key Differences: Replace thienoindole with indole-oxadiazole systems. Sulfanyl (-S-) linker instead of hydrazino-sulfonyl.
  • Spectral Comparison :
    • Similar NH stretches in IR (3300–3200 cm⁻¹) but distinct C–O–C (oxadiazole) stretches at 1250–1150 cm⁻¹.
    • ¹H-NMR shows indole protons (δ 7.04–6.95 ppm) and methylene CH₂ (δ 4.16 ppm) .
2-Hydrazinyl-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides (8a–c) ()
  • Structure : Thiazole ring with hydrazine and sulfonamide groups.
  • Key Differences: Thiazole core vs. thienoindole. Synthesized via reflux with hydrazine hydrate, contrasting with the target compound’s green synthesis .

Q & A

Basic: What synthetic strategies are recommended for preparing N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide?

Answer:
A modular approach is advised, starting with the synthesis of the thienoindole core via cyclization of substituted indole precursors, followed by hydrazine coupling to introduce the sulfonylacetamide moiety. Key steps include:

  • Thienoindole formation : Cyclocondensation of 8-methylindole derivatives with thiophene-based reagents under acidic conditions .
  • Hydrazine linkage : React the thienoindole carbonyl chloride with hydrazine hydrate, then couple with 4-(sulfamoyl)phenylacetamide via nucleophilic substitution .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra to verify proton environments (e.g., sulfonamide NH at δ 10–12 ppm, thienoindole aromatic protons at δ 7–8 ppm) and carbon backbone .
  • X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å, S–N at ~1.63 Å) and dihedral angles to confirm stereoelectronic effects .
  • Mass spectrometry : Validate molecular weight (e.g., via HRMS-ESI) with <2 ppm error .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination .
  • Cellular uptake : Employ HPLC or LC-MS to quantify intracellular concentrations in model cell lines .
  • Cytotoxicity : Screen against cancer (e.g., HeLa, MCF-7) and normal (e.g., HEK293) cells via MTT assays .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Systematically address variables:

  • Assay conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO tolerance <1% v/v) .
  • Metabolic stability : Test liver microsome stability to identify rapid degradation masking activity .
  • Structural analogs : Cross-reference with sulfonamide-hydrazine derivatives (e.g., N-(4-chlorophenyl)acetamide analogs) to isolate substituent effects .

Advanced: What computational approaches are critical for mechanistic studies?

Answer:
Combine molecular dynamics (MD) and quantum mechanics (QM):

  • Docking simulations : Use AutoDock Vina with flexible ligand parameters to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
  • QM/MM : Calculate reaction pathways for hydrazine bond cleavage or tautomerization (e.g., B3LYP/6-31G* level) .
  • Solvent effects : Apply COSMO-RS to predict solubility and aggregation behavior in aqueous media .

Advanced: How to design stability studies under varying experimental conditions?

Answer:
Adopt ICH Q1A guidelines with modifications:

  • Thermal stress : Heat at 40–60°C for 14 days (monitor via HPLC for degradation products) .
  • Hydrolytic stability : Test in pH 1–13 buffers (e.g., sulfonamide hydrolysis at pH >10) .
  • Photostability : Expose to UV-Vis light (ICH Option 2) to assess thienoindole ring oxidation .

Advanced: What strategies mitigate synthetic impurities in scale-up?

Answer:
Optimize reaction parameters:

  • Byproduct suppression : Use Schlenk techniques to exclude moisture during hydrazine coupling .
  • Catalyst screening : Test Pd/C or Ni catalysts for selective reduction of nitro intermediates .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor sulfonamide formation .

Advanced: How to validate target engagement in cellular models?

Answer:
Employ orthogonal methods:

  • Cellular thermal shift assay (CETSA) : Confirm target protein stabilization post-treatment .
  • Click chemistry : Introduce alkyne tags for pull-down assays and proteomic profiling .
  • Fluorescence polarization : Quantify binding affinity in live cells using BODIPY-labeled analogs .

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